molecular formula C15H16FN3O2S B6772127 N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6772127
M. Wt: 321.4 g/mol
InChI Key: WWOOMXYEGFFITH-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, an oxolane ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps. The process begins with the preparation of the oxolane ring, followed by the introduction of the fluorophenyl group. The thiadiazole moiety is then synthesized and attached to the oxolane ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol

Scientific Research Applications

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group and thiadiazole moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and fluorophenyl-containing molecules. Examples are:

  • 5-methyl-1,3,4-thiadiazole-2-carboxamide
  • 2-(4-fluorophenyl)oxolane-3-carboxamide

Uniqueness

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide is unique due to its combination of a fluorophenyl group, an oxolane ring, and a thiadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c1-9-18-19-15(22-9)14(20)17-8-11-6-7-21-13(11)10-2-4-12(16)5-3-10/h2-5,11,13H,6-8H2,1H3,(H,17,20)/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOOMXYEGFFITH-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(=O)NCC2CCOC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)C(=O)NC[C@@H]2CCO[C@H]2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.